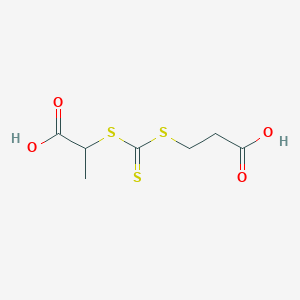

- A stable, trithiocarbonate chain transfer agent (CTA), also referred to as a RAFT agent, which can control chain growth in free radical polymerization producing polymers with well-defined molecular weights and low polydispersities.

- 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid may be used to control homo- and co-polymerization of acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides. It is soluble in aqueous and organic media (amphiphilic).

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid

CAS No.: 870451-09-5

Cat. No.: VC3073776

Molecular Formula: C7H10O4S3

Molecular Weight: 254.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870451-09-5 |

|---|---|

| Molecular Formula | C7H10O4S3 |

| Molecular Weight | 254.4 g/mol |

| IUPAC Name | 2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | IKWGMGMZWODWEO-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)SC(=S)SCCC(=O)O |

| Canonical SMILES | CC(C(=O)O)SC(=S)SCCC(=O)O |

Introduction

Chemical Identity and Properties

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, also referred to as 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid, is a complex organosulfur compound with demonstrated importance in polymer chemistry. This section explores its fundamental chemical characteristics.

Basic Identification

The compound is cataloged with CAS Number 870451-09-5 and possesses a molecular formula of C7H10O4S3. Its molecular weight is approximately 254.4 g/mol, making it a medium-sized organic molecule. The compound's IUPAC name according to chemical databases is 2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid, and its InChI Key is IKWGMGMZWODWEO-UHFFFAOYSA-N.

Structural Features

The molecular structure of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid features a trithiocarbonate core (-S-C(=S)-S-) which serves as the active center for its RAFT polymerization capabilities. The compound contains two carboxylic acid groups at different positions, contributing to its amphiphilic nature and allowing for solubility in both aqueous and organic media. This dual solubility characteristic enhances its versatility in various polymerization processes.

The InChI notation for this compound is InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11), which encodes its complete structural information including atom connectivity and hydrogen positioning.

Mechanism of Action in Polymerization

The primary significance of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid lies in its role as a chain transfer agent in RAFT polymerization. This section explores how the compound functions at the molecular level.

RAFT Polymerization Process

As a RAFT agent, this compound controls free radical polymerization through a reversible chain transfer mechanism. The trithiocarbonate group serves as the active site for the addition-fragmentation process. During polymerization, growing polymer chains react with the RAFT agent in a reversible manner, creating a dormant species and releasing a new radical that can initiate further polymerization.

This reversible process allows for equal growth opportunity among all polymer chains, resulting in polymers with narrow molecular weight distributions. The mechanism involves:

-

Initiation: Formation of free radicals from an initiator

-

Propagation: Growth of polymer chains

-

Chain transfer: Reversible reaction with the RAFT agent

-

Reinitiation: Release of a new active radical

-

Termination: End of polymerization process

Control of Chain Growth

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid excels at controlling the homo- and co-polymerization of various monomers including acrylic acid, acrylates, acrylamides, styrenes, methacrylates, and methacrylamides. The controlled polymerization process leads to polymers with predictable molecular weights and remarkably low polydispersity indices, typically in the range of 1.08-1.18 as observed in experimental studies .

The specificity of this control mechanism allows polymer chemists to design macromolecules with precise architectures and well-defined end groups, which is essential for advanced materials development.

Applications in Polymer Chemistry

The versatility of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid makes it valuable across multiple applications in polymer science and related fields.

Multiblock Copolymer Synthesis

One of the most significant applications of this compound is in the synthesis of multiblock copolymers. Research conducted at the University of Warwick and CSIRO Manufacturing has demonstrated its effectiveness in both batch and flow polymerization methods for creating complex block copolymers .

In looped flow polymerization, the compound serves as the initial chain transfer agent for the first block, and the resulting polymer (macroCTA) continues to function as a transfer agent for subsequent blocks. Experimental data shows that this approach can achieve high monomer conversions (>93%) and low polydispersity indices (1.08-1.13) .

Table 1: Performance in Multiblock Copolymer Synthesis

| Block Number | Polymerization Method | CTA Concentration (mol·L⁻¹) | Monomer Conversion (%) | Theoretical M₍ₙ₎ (g·mol⁻¹) | Measured M₍ₙ₎ (g·mol⁻¹) | Polydispersity Index |

|---|---|---|---|---|---|---|

| 1st | Flow | 1.9×10⁻³ | 99 | 3100 | 4500 | 1.11 |

| 2nd | Flow | 8.5×10⁻⁴ | >99 | 5100 | 7500 | 1.10 |

| 3rd | Flow | 8.6×10⁻⁴ | 93 | 7600 | 8700 | 1.09 |

| 1st | Batch | 1.0×10⁻³ | 98 | 3080 | 4000 | 1.08 |

| 2nd | Batch | 0.6×10⁻³ | >99 | 5060 | 6900 | 1.08 |

| 3rd | Batch | 0.6×10⁻³ | >99 | 7600 | 9400 | 1.08 |

Telechelic Polymer Production

The presence of two carboxylic acid groups in 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid makes it particularly suitable for synthesizing telechelic polymers - specialized polymers with reactive functional groups at both chain ends. These functional end groups enable further modifications and the creation of complex macromolecular architectures such as star polymers, brush polymers, and polymer networks.

Industrial Applications

Beyond academic research, this RAFT agent finds applications in industrial polymer production, particularly in:

-

Development of specialty polymers for coatings

-

Production of adhesives and sealants

-

Synthesis of biocompatible polymers for drug delivery systems

-

Creation of polymeric materials for medical devices and tissue engineering

The amphiphilic nature of the compound makes it especially valuable for applications requiring both hydrophilic and hydrophobic interactions.

Synthesis Methods

The production of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid involves specific chemical processes to ensure proper structure and function.

Standard Synthetic Route

The synthesis typically follows a multi-step process:

-

Reaction of 2-mercaptoethanol with carbon disulfide

-

Addition of 2-bromoacetic acid

-

Subsequent reactions to form the final trithiocarbonate structure with the desired carboxylic acid groups

This synthetic pathway ensures the correct positioning of the trithiocarbonate group and the carboxylic acid functionalities.

Laboratory Preparation for Polymerization Experiments

In polymerization research, the compound is prepared as a stock solution with precise concentration. For example, in multiblock copolymer synthesis experiments, concentrations ranging from 0.6×10⁻³ to 1.9×10⁻³ mol·L⁻¹ have been reported .

The typical preparation involves dissolution in an appropriate solvent (often 1,4-dioxane) along with the desired monomer and initiator, followed by degassing with nitrogen to remove oxygen that could interfere with the controlled radical process .

Chemical Reactions

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid participates in various chemical reactions both as a reagent and in its role as a RAFT agent.

Polymerization Reactions

In RAFT polymerization, the compound undergoes several key reactions:

-

Addition of propagating radicals to the C=S double bond

-

Fragmentation of the intermediate radical to form a new propagating radical

-

Reinitiation of polymerization by the released radical

-

Chain equilibration through the reversible addition-fragmentation process

These reactions occur rapidly under typical polymerization conditions (often at 70°C) and lead to controlled growth of polymer chains .

General Chemical Reactions

Beyond its role in polymerization, the compound can undergo:

-

Oxidation reactions, particularly at the sulfur atoms, to form disulfides

-

Reduction reactions to form thiols

-

Nucleophilic substitution reactions where the carboxyethyl group may be replaced by other nucleophiles

-

Acid-base reactions through its carboxylic acid groups

The reactivity of the trithiocarbonate group makes it particularly susceptible to nucleophilic attack, which must be considered when handling the compound in the presence of nucleophiles.

Comparative Analysis with Similar Compounds

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid belongs to a larger family of trithiocarbonate RAFT agents, each with specific characteristics and applications.

Structural Comparisons

When compared to similar RAFT agents, this compound shows distinctive features:

Table 2: Comparison with Related Trithiocarbonate RAFT Agents

| Compound | Key Structural Difference | Effect on Polymerization |

|---|---|---|

| 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)butanoic acid | Contains butanoic acid instead of propionic acid | Slightly different solubility profile and reactivity |

| 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)acetic acid | Contains acetic acid instead of propionic acid | Different chain transfer kinetics |

| 3-benzylsulfanylthiocarbonylsulfanylpropionic acid (TTC3) | Contains benzyl group instead of carboxyethyl | Comparable polymerization kinetics and molecular weight control |

| 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (TTC1) | Contains bulkier substituents | Reduced effectiveness due to steric hindrance |

Performance Differences

Research indicates that the substitution pattern around the trithiocarbonate core significantly influences performance as a RAFT agent. The relatively non-bulky structure of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid offers an optimal balance between reactivity and control.

Research Applications and Findings

Current research involving 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid spans several specialized areas within polymer science.

Looped Flow Polymerization

A significant research application involves looped flow polymerization for multiblock copolymer synthesis. Researchers at the University of Warwick and CSIRO Manufacturing have demonstrated that this technique, using the compound as a chain transfer agent, offers advantages over traditional batch polymerization .

Their findings show that the compound can effectively control the polymerization of various monomers including N-Hydroxyethyl Acrylamide (HEAm) and N-Isopropylacrylamide (NIPAm) . The process achieves high monomer conversions (93-99%) and produces polymers with low polydispersity indices (1.09-1.13), indicating excellent control over the polymerization process .

Calculation of Theoretical Molecular Weights

Research has established reliable methods for calculating theoretical molecular weights in RAFT polymerization using this compound. The equation:

Where:

-

, , are initial concentrations of monomer, CTA, and initiator

-

is monomer conversion

-

and are molar masses of monomer and CTA

-

is decomposition rate

This formula enables researchers to predict and control the molecular weight outcomes when using this RAFT agent .

Living Chain Fraction Estimation

Another important research finding involves the estimation of the cumulated fraction of living chains during polymerization. This parameter, calculated using specialized equations, helps researchers understand the efficiency of the RAFT process and the proportion of polymer chains that maintain their ability to reinitiate polymerization .

Experimental data shows theoretical living chain fractions ranging from 95.0% to 99.4% when using this compound, indicating its high efficiency as a chain transfer agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume